2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide
Description
This compound features a 1,3,5-triazine core substituted with two pyrrolidin-1-yl groups at the 4- and 6-positions. A hydrazinecarbothioamide group is attached at the 2-position, further linked to an o-tolyl (ortho-methylphenyl) moiety.
Properties
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8S/c1-14-8-2-3-9-15(14)20-19(28)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h2-3,8-9H,4-7,10-13H2,1H3,(H2,20,25,28)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYDPOQSYHDURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the cyclization of cyanuric chloride with pyrrolidine under controlled conditions to form the 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine intermediate. This intermediate is then reacted with o-tolylhydrazinecarbothioamide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of pyrrolidine groups with other functional groups.
Scientific Research Applications
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Triazine-Based Hydrazine Derivatives
describes N-[2-(3-H/nitro-4-isobutyl phenyl) propanoyl]-N′-[4,6-bis-(2-Aryl aniline)-1,3,5-triazin-2-yl] hydrazine derivatives. Key differences include:
- Core substituents : The target compound uses pyrrolidine groups, while analogs employ aryl anilido groups. Pyrrolidine’s electron-rich nature may improve metabolic stability compared to aromatic amines.
- Hydrazine moiety: The target compound’s hydrazinecarbothioamide (-NH-CS-NH-) contrasts with the ibuprofen-derived propanoyl hydrazide (-NH-CO-) in .
Pyrrolidine-Containing Heterocycles
lists pyrido[1,2-a]pyrimidin-4-one derivatives with pyrrolidine/piperazine substituents, such as 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(diethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Comparisons include:
- Heterocyclic core: The target compound’s triazine core is structurally distinct from pyrimidinone or pyrazolo-pyrazine cores. Triazines are more electron-deficient, influencing reactivity and intermolecular interactions.
- Pyrrolidine modifications: The diethylamino-methyl group in compounds may enhance lipophilicity and blood-brain barrier penetration compared to the unmodified pyrrolidine in the target compound .
Hydrazinecarbothioamide Bioactivity
highlights antitubercular activity of hydrazinecarbothioamide derivatives like AS8 and AS9 (MIC: 3 µg mL–1). Structural contrasts include:
- Core linkage: The target compound’s triazine core differs from the quinazolinone core in AS8/AS7.
- Substituent effects: The o-tolyl group in the target compound vs. 4-chlorophenyl/nitrophenyl in AS8/AS8. Electron-withdrawing groups (e.g., -NO₂) in AS9 may increase reactivity, whereas the methyl group in o-tolyl could improve pharmacokinetic properties .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural flexibility : The triazine core allows diverse substitutions, enabling tuning of electronic and steric properties. Pyrrolidine groups may reduce cytotoxicity compared to aromatic amines .
- Bioactivity gaps : While compounds show antitubercular activity, the target compound’s efficacy remains unstudied. Its thioamide group and o-tolyl substituent warrant evaluation against bacterial and fungal strains.
Biological Activity
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(o-tolyl)hydrazinecarbothioamide is a complex organic compound belonging to the class of triazine derivatives. Its unique structure, featuring pyrrolidine groups and a hydrazinecarbothioamide moiety, suggests potential biological activities that warrant comprehensive investigation. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Triazine Core : The initial step includes the cyclization of cyanuric chloride with pyrrolidine to create the 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine intermediate.
- Coupling with Hydrazinecarbothioamide : This intermediate is then reacted with o-tolylhydrazinecarbothioamide under catalytic conditions to yield the final product.
Biological Activity
The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological effects:
Anticancer Activity
Research indicates that compounds with similar triazine structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that related triazine derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values are crucial for determining its potency against specific cancer types.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic outcomes.
- Signal Transduction Pathways : It could modulate critical signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have highlighted the biological relevance of triazine-based compounds:
- Antiproliferative Studies : A series of synthesized triazines were evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications on the triazine ring significantly influenced their efficacy.
- Molecular Dynamics Simulations : Computational studies have provided insights into how these compounds interact at the molecular level, revealing potential binding sites on target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
